molecular formula C13H12N2O2 B1482720 3-Cyclopropyl-6-phenyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098036-09-8

3-Cyclopropyl-6-phenyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B1482720
CAS RN: 2098036-09-8
M. Wt: 228.25 g/mol
InChI Key: NXPXLAXNFDCWNN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a similar compound, 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione, was reported via a four-component reaction involving an α-chloroketone, an aliphatic isocyanate, a primary aromatic amine, and carbon monoxide . The proposed reaction mechanism involves a Pd-catalyzed carbonylation of 2-chloro-1-phenylethan-1-one, leading to a β-ketoacylpalladium key intermediate .


Molecular Structure Analysis

The dihydropyrimidine ring in similar compounds adopts a screw-boat conformation . The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .

Scientific Research Applications

Synthesis and Anti-inflammatory Activities

  • Research has explored the synthesis of thiazolo[3,2-a]pyrimidine derivatives, including structures related to the specified chemical compound, demonstrating moderate anti-inflammatory activities in pharmacological evaluations. These compounds have been synthesized through specific chemical reactions and their structures confirmed by various spectroscopic methods. The anti-inflammatory activities were assessed against standard drugs, revealing potential therapeutic applications (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).

Antihypertensive Effects

Hypolipidemic Activity

  • Certain derivatives, including 3- and 4-phenyl-piperidine-2,6-diones, have been investigated for their hypolipidemic activity. These compounds have shown promising results in reducing lipid levels in rodent models, suggesting their utility in treating hyperlipidemic states (Murthy, Maguire, Alphin, Day, & Hall, 1986).

Euglycemic and Hypolipidemic Agents

  • A series of thiazolidine-2,4-dione derivatives have been synthesized and assessed for their euglycemic and hypolipidemic activities. These studies have identified compounds with significant potential as both euglycemic and hypolipidemic agents, highlighting their dual therapeutic effects in metabolic disorders (Gupta, Ghosh, & Chandra, 2005).

properties

IUPAC Name

3-cyclopropyl-6-phenyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-12-8-11(9-4-2-1-3-5-9)14-13(17)15(12)10-6-7-10/h1-5,8,10H,6-7H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPXLAXNFDCWNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C=C(NC2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-6-phenyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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